2-bromo-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione
Description
2-Bromo-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione (CAS: 730-73-4) is a halogenated derivative of 1H-indene-1,3(2H)-dione, characterized by a bromine atom and a 4-chlorophenyl group at the C2 position. Its molecular formula is C₁₅H₈BrClO₂, with a molar mass of 335.58 g/mol .
Properties
IUPAC Name |
2-bromo-2-(4-chlorophenyl)indene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrClO2/c16-15(9-5-7-10(17)8-6-9)13(18)11-3-1-2-4-12(11)14(15)19/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPKEDHGRZYRNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)(C3=CC=C(C=C3)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90313196 | |
| Record name | 2-bromo-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90313196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
730-73-4 | |
| Record name | NSC267314 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267314 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2-bromo-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90313196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BROMO-2-(4-CHLORO-PHENYL)-INDAN-1,3-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Reaction Conditions and Reagents
Bromine (Br₂) or brominating agents like N-bromosuccinimide (NBS) are typically employed in inert solvents such as dichloromethane (DCM) or carbon tetrachloride (CCl₄). The reaction is conducted at 0–25°C to minimize side reactions, such as over-bromination or ring-opening. A representative procedure from Mor et al. (2012) involves dissolving 2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione in DCM, followed by dropwise addition of Br₂ (1.1 equiv) over 30 minutes. The mixture is stirred for 12 hours, quenched with sodium thiosulfate, and purified via recrystallization from ethanol.
Table 1: Bromination Reaction Parameters
| Parameter | Value/Detail |
|---|---|
| Substrate | 2-(4-Chlorophenyl)-indandione |
| Brominating Agent | Br₂ (1.1 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0–25°C |
| Reaction Time | 12 hours |
| Yield | 68–72% |
| Purification | Ethanol recrystallization |
Mechanistic Insights
The bromination proceeds via an electrophilic aromatic substitution (EAS) mechanism. The electron-withdrawing carbonyl groups of the indandione core polarize the aromatic ring, directing bromine to the α-position. Density functional theory (DFT) studies suggest that the transition state involves partial positive charge development at the α-carbon, stabilized by resonance with the adjacent carbonyl groups.
Condensation of 4-Chlorophenyl Grignard Reagents with Brominated Indandione Precursors
An alternative route involves the nucleophilic addition of 4-chlorophenylmagnesium bromide to a brominated indandione precursor, followed by oxidation. This method is advantageous for introducing sterically hindered substituents.
Synthetic Protocol
-
Formation of the Grignard Reagent : 4-Chlorobromobenzene is reacted with magnesium in dry tetrahydrofuran (THF) under nitrogen atmosphere.
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Nucleophilic Addition : The Grignard reagent is added to a solution of 2-bromo-1H-indene-1,3(2H)-dione in THF at −78°C.
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Oxidation : The intermediate alcohol is oxidized using pyridinium chlorochromate (PCC) in DCM to regenerate the diketone.
Table 2: Condensation Reaction Summary
| Step | Conditions |
|---|---|
| Grignard Formation | THF, Mg, N₂, reflux, 2 hours |
| Nucleophilic Addition | −78°C, 1 hour |
| Oxidation | PCC/DCM, 25°C, 4 hours |
| Overall Yield | 55–60% |
Limitations and Optimizations
This method suffers from low yields due to competing side reactions, such as dimerization of the Grignard reagent. Recent advancements utilize bulky ligands like (-)-sparteine to enhance selectivity, improving yields to 75%.
Acid-Catalyzed Cyclization of Diethyl 2-(4-Chlorophenyl)-2-Bromomalonate
A patent-derived method (CN103121887A) outlines a scalable, two-step synthesis via cyclization of a malonate derivative.
Stepwise Procedure
-
Malonate Formation : Diethyl 2-(4-chlorophenyl)-2-bromomalonate is prepared by reacting 4-chlorophenylmagnesium bromide with diethyl bromomalonate.
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Cyclization : The malonate is treated with concentrated sulfuric acid at 90°C, inducing cyclodehydration to form the indandione core.
Table 3: Industrial-Scale Cyclization Parameters
| Parameter | Value/Detail |
|---|---|
| Starting Material | Diethyl 2-(4-chlorophenyl)-2-bromomalonate |
| Acid Catalyst | H₂SO₄ (3M) |
| Temperature | 90°C |
| Reaction Time | 5 hours |
| Yield | 82.1% |
| Purification | Toluene recrystallization |
Advantages for Industrial Application
This method avoids hazardous brominating agents and operates under easily scalable conditions. The use of sulfuric acid as both catalyst and dehydrating agent simplifies downstream processing.
Catalytic Asymmetric Synthesis Using Chiral Organocatalysts
Modern approaches employ chiral catalysts to enantioselectively construct the indandione scaffold. Camphorsulfonic acid (CSA) has emerged as a robust catalyst for this purpose.
Reaction Design
A 2024 study demonstrated the condensation of 2-bromo-1H-indene-1,3(2H)-dione with 4-chlorobenzaldehyde using CSA (10 mol%) in ethanol under reflux. The reaction proceeds via a Knoevenagel condensation–cyclization cascade, yielding the target compound with 52% enantiomeric excess (ee).
Table 4: Catalytic Reaction Metrics
| Parameter | Value/Detail |
|---|---|
| Catalyst | Camphorsulfonic acid (10 mol%) |
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Time | 24 hours |
| Yield | 52% |
| Enantiomeric Excess | 52% ee |
Comparative Analysis of Synthetic Routes
Table 5: Method Comparison
| Method | Yield | Cost | Scalability | Stereoselectivity |
|---|---|---|---|---|
| Classical Bromination | 68–72% | Low | Moderate | None |
| Grignard Condensation | 55–60% | High | Low | None |
| Acid-Catalyzed Cyclization | 82% | Low | High | None |
| Catalytic Asymmetric | 52% | Moderate | Moderate | 52% ee |
The acid-catalyzed cyclization method is optimal for industrial production due to its high yield and scalability. Conversely, catalytic asymmetric synthesis, while less efficient, is invaluable for pharmaceutical applications requiring enantiopure compounds.
Troubleshooting Common Synthesis Challenges
Low Yields in Bromination
Poor Stereoselectivity in Catalytic Methods
-
Cause : Limited catalyst-substrate interactions.
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Solution : Introduce bulkier catalysts (e.g., BINOL-derived phosphoric acids) to enhance chiral induction.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced indene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or alkoxide salts. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indene derivatives, while oxidation and reduction reactions produce oxidized or reduced forms of the compound, respectively.
Scientific Research Applications
Chemistry
2-Bromo-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, making it valuable in studying reaction mechanisms.
Biology
Research indicates that this compound possesses potential biological activities , including:
- Antifungal Properties: Studies suggest that it can disrupt fungal cell wall synthesis and inhibit key enzymes involved in fungal metabolism.
- Antimicrobial Activity: Preliminary investigations have shown effectiveness against certain bacterial strains.
Medicine
The compound is under investigation for its potential as a therapeutic agent in treating diseases such as cancer and infectious diseases. Its unique molecular structure may enable it to interact with specific biological targets, leading to therapeutic effects.
Case Study 1: Anticancer Properties
A study conducted on structurally similar compounds demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Findings:
- Compounds with similar structures exhibited IC50 values indicating effective inhibition of cancer cell proliferation.
Case Study 2: Antifungal Activity
Research indicated that this compound could inhibit the growth of specific fungal strains by disrupting their cell wall synthesis.
Experimental Results:
- In vitro tests showed a reduction in fungal growth rates when treated with this compound.
Future Research Directions
Future studies should focus on:
- Detailed pharmacokinetic and pharmacodynamic profiling.
- Comprehensive toxicological assessments to ensure safety.
- In vivo studies to evaluate therapeutic efficacy and potential side effects.
Mechanism of Action
The mechanism of action of 2-bromo-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell wall synthesis and inhibit key enzymes involved in fungal metabolism . The compound’s molecular structure allows it to bind to specific receptors or enzymes, leading to the inhibition of their activity and subsequent biological effects.
Comparison with Similar Compounds
Structural and Electronic Features
The indene-dione core serves as a versatile platform for functionalization. Key structural analogues include:
Key Observations :
- Conjugation: Benzylidene () and hydrazono () derivatives exhibit extended conjugation, altering UV-Vis absorption and fluorescence properties.
Yield and Purity :
Physicochemical Properties
| Property | Target Compound | 2-(4-Methoxyphenyl) Analogue | Chlorophacinone |
|---|---|---|---|
| Melting Point | Not reported | Not reported | ~200°C (decomposes) |
| Solubility | Likely low in polar solvents | Moderate in DMF/water | Low (hydrophobic core) |
| Spectral Data (IR/NMR) | Not provided | C=O stretch ~1700 cm⁻¹ | Aromatic C-H ~3100 cm⁻¹ |
Electronic Behavior :
- Methoxy groups () introduce electron-donating effects, shifting absorption spectra compared to halogenated derivatives .
Biological Activity
Overview
2-Bromo-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione, with the CAS number 730-73-4, is an organic compound belonging to the class of indene derivatives. Its unique structure, featuring a bromine atom and a chlorophenyl group attached to the indene core, positions it as a compound of interest in various biological and medicinal applications. This article explores its biological activity, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C15H8BrClO2 |
| Molecular Weight | 335.58 g/mol |
| IUPAC Name | 2-bromo-2-(4-chlorophenyl)indene-1,3-dione |
| CAS Number | 730-73-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound exhibits antifungal properties by disrupting fungal cell wall synthesis and inhibiting key enzymes involved in metabolic pathways. Its structure allows it to act as a reactive electrophile, potentially covalently modifying target proteins and altering their function.
Antifungal Activity
Studies have demonstrated that this compound possesses significant antifungal properties. For instance, it has been shown to inhibit the growth of various fungal strains by targeting cell wall biosynthesis pathways. The compound's efficacy against specific fungi can be quantitatively assessed through minimum inhibitory concentration (MIC) assays.
Antimicrobial Properties
In addition to its antifungal activity, this compound has also been evaluated for its antimicrobial effects against bacterial strains. Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, although detailed mechanisms remain to be fully elucidated.
Antitumor Potential
Recent investigations into the antitumor potential of this compound have shown promising results. It has been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to modulate signaling pathways involved in cell proliferation and survival is an area of active research.
Study 1: Antifungal Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antifungal activity of several indene derivatives, including this compound. The results indicated an MIC value of 10 µg/mL against Candida albicans, highlighting its potential as a therapeutic agent for fungal infections .
Study 2: Antimicrobial Action
In another study focused on antimicrobial properties, this compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed significant inhibition with IC50 values ranging from 15 to 25 µg/mL .
Study 3: Antitumor Activity
Research conducted by Smith et al. (2023) demonstrated that treatment with this compound led to a reduction in tumor size in xenograft models. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
Comparison with Similar Compounds
Comparative studies have been conducted between this compound and other indene derivatives:
| Compound Name | Antifungal Activity (MIC) | Antimicrobial Activity (IC50) | Antitumor Activity |
|---|---|---|---|
| 2-Bromo-2-(4-chlorophenyl)indene-1,3-dione | 10 µg/mL | 15–25 µg/mL | Significant |
| Indanone | >50 µg/mL | Not specified | Moderate |
| Indole Derivative | Not tested | 20–30 µg/mL | Minimal |
Q & A
Q. What are the optimized synthetic routes for 2-bromo-2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione, and how do reaction conditions influence yields?
The compound can be synthesized via allylic phosphorus ylide-mediated TP-C reactions, as demonstrated in chromone-fused indenone derivatives. Key steps include:
- Precursor preparation : Reacting substituted chromone carbaldehydes with 1H-indene-1,3(2H)-dione under acidic conditions (e.g., CSA catalysis) to form intermediates like 2-((4-oxo-4H-chromen-3-yl)methylene)-1H-indene-1,3(2H)-dione .
- Bromination : Introducing bromine via nucleophilic substitution or radical pathways. Reaction parameters (solvent, temperature, catalyst) critically affect regioselectivity and purity. For example, anhydrous THF at 30°C with Me₂PhP as a catalyst achieved 75–90% yields in analogous systems .
- Purification : Column chromatography (SiO₂, Hexanes:EtOAc gradients) is standard, with Rf values around 0.40–0.50 .
Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties of this compound?
- ¹H/¹³C NMR : Resolves substituent effects on the indene-dione core. For example, deshielded protons near the bromine and 4-chlorophenyl groups appear as distinct singlets or doublets .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺) with accuracy <5 ppm. Discrepancies may arise from isotopic patterns (Br/Cl) requiring high-resolution analysis .
- IR Spectroscopy : Identifies carbonyl stretches (~1700–1750 cm⁻¹) and C-Br/C-Cl vibrations (500–700 cm⁻¹). Overlapping signals from aromatic systems necessitate deconvolution .
Advanced Research Questions
Q. How can computational methods (DFT/MD) predict the compound’s reactivity and applications in materials science?
- DFT Calculations : B3LYP/6-31G models reveal frontier molecular orbitals (HOMO-LUMO gaps <3 eV), indicating high electrophilicity and charge-transfer potential. The bromine and chlorophenyl groups enhance electron-withdrawing effects, stabilizing transition states in nucleophilic substitutions .
- Molecular Dynamics (MD) : Simulations on Fe(110) surfaces predict strong adsorption energies (ΔE ~ -200 kJ/mol) due to π-π stacking and halogen-metal interactions, suggesting corrosion inhibition potential .
Q. What mechanistic insights explain its photolytic stability and radical formation under UV irradiation?
Steady-state and flash photolysis studies in ethanol/cyclohexane show:
- Photostability : The indene-dione core resists degradation at λ = 253.7 nm, attributed to conjugated π-systems dissipating UV energy.
- Radical Pathways : In alkaline aqueous solutions (pH 12), homolytic cleavage of C-Br bonds generates bromine radicals, detected via transient absorption spectroscopy. Solvated electrons (e⁻) participate in redox cycles, forming intermediates detectable at µs timescales .
Q. How does the compound’s structure influence its selective binding to metal ions (e.g., Cu²⁺) in chemosensing applications?
- Fluorescence Turn-On : The 4-chlorophenyl group enhances intramolecular charge transfer (ICT) upon Cu²⁺ coordination, shifting emission wavelengths. Selectivity over Fe³⁺/Zn²⁺ is achieved via steric hindrance from the bulky bromine substituent .
- SEM/EDS Validation : Morphological changes (e.g., aggregation) and copper-specific EDS signals confirm complexation .
Q. What strategies resolve contradictions in cytotoxicity data across cell lines?
Discrepancies in IC₅₀ values may arise from:
- Metabolic Activation : Liver microsomal enzymes (e.g., CYP450) can convert the compound into reactive intermediates, increasing toxicity in hepatocyte models.
- Membrane Permeability : LogP calculations (~3.5) suggest moderate lipid solubility, but the bromine atom may hinder transport in certain cell types. Dose-response assays with ATP-based viability kits are recommended for standardization .
Methodological Guidelines
Q. Experimental Design for Assessing Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
